molecular formula C23H24N4O3S B14991412 N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14991412
M. Wt: 436.5 g/mol
InChI Key: KSANASRAQLQZEN-UHFFFAOYSA-N
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Description

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzothiophene and pyridazine, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiophene and pyridazine intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzothiophene or pyridazine rings. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzothiophene and pyridazine derivatives.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of benzothiophene and pyridazine moieties. Similar compounds include:

  • Benzothiophene derivatives
  • Pyridazine derivatives
  • Other carbamoyl-substituted compounds Each of these compounds has distinct properties and applications, but the combination present in this compound offers unique advantages for specific research and industrial applications.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C23H24N4O3S/c1-3-24-21(29)19-16-9-4-5-10-18(16)31-23(19)25-22(30)20-17(28)11-12-27(26-20)15-8-6-7-14(2)13-15/h6-8,11-13H,3-5,9-10H2,1-2H3,(H,24,29)(H,25,30)

InChI Key

KSANASRAQLQZEN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C

Origin of Product

United States

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